N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an organic compound characterized by its sulfonamide and tetrahydroquinoline motifs. This compound is structurally significant due to its unique arrangement of functional groups, lending it potential versatility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This can be achieved via the Pictet-Spengler reaction, where an aldehyde and an amine condense and cyclize under acidic conditions.
Methoxyacetylation: : Introduction of the methoxyacetyl group is often done through an acylation reaction, utilizing agents such as methoxyacetyl chloride in the presence of a base.
Sulfonamide formation:
Industrial Production Methods
While the laboratory synthesis provides a foundational understanding, industrial-scale production may adopt optimized routes for higher efficiency and yield. This often involves continuous flow reactions and the use of robust catalysts to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.
Reduction: : Reduction reactions can target the sulfonamide group, potentially reducing it to an amine.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyacetyl group or the sulfonamide, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: : Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: : Bases like sodium hydride and reagents like alkyl halides are typical.
Major Products
Oxidation: : Forms quinoline derivatives.
Reduction: : Converts sulfonamide to amine derivatives.
Substitution: : Produces various substituted quinoline or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, particularly in heterocyclic and pharmaceutical chemistry.
Biology and Medicine
Its structural components allow it to interact with various biological targets, potentially serving as a lead compound in drug discovery. The sulfonamide group, in particular, is known for its antibacterial properties.
Industry
Industrially, it may be utilized in the production of specialized polymers or materials with specific electronic properties due to its unique functional groups.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets. The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of substrate molecules. The tetrahydroquinoline ring system can bind to various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is unique due to its combination of a methoxyacetyl group and a sulfonamide in a tetrahydroquinoline framework. Similar compounds might include:
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide: : Differing by the presence of an acetyl group instead of a methoxyacetyl group.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide: : Variation in the position of the sulfonamide group.
This distinct structural combination offers unique reactivity and application potential, making it a compound of significant interest across various fields.
Hopefully, this comprehensive rundown of this compound hits the mark!
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-9-22(19,20)16-13-7-6-12-5-4-8-17(14(12)10-13)15(18)11-21-2/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYPWZBBMWVMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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